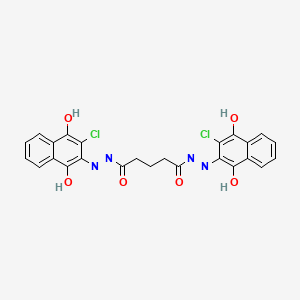
1-N',5-N'-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide is a complex organic compound characterized by its unique structure, which includes two 3-chloro-1,4-dioxonaphthalen-2-yl groups attached to a pentanedihydrazide backbone
准备方法
The synthesis of 1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3-chloro-1,4-dioxonaphthalene-2-carboxylic acid: This is achieved through the chlorination of 1,4-dioxonaphthalene-2-carboxylic acid.
Conversion to acid chloride: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride.
Reaction with pentanedihydrazide: The acid chloride is reacted with pentanedihydrazide under controlled conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
化学反应分析
1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide can be compared with other similar compounds, such as:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound has a different structure but shares some similar chemical properties.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with a similar functional group but different overall structure.
属性
CAS 编号 |
22295-49-4 |
|---|---|
分子式 |
C25H18Cl2N4O6 |
分子量 |
541.3 g/mol |
IUPAC 名称 |
N,N'-bis[(3-chloro-1,4-dihydroxynaphthalen-2-yl)imino]pentanediamide |
InChI |
InChI=1S/C25H18Cl2N4O6/c26-18-20(24(36)14-8-3-1-6-12(14)22(18)34)30-28-16(32)10-5-11-17(33)29-31-21-19(27)23(35)13-7-2-4-9-15(13)25(21)37/h1-4,6-9,34-37H,5,10-11H2 |
InChI 键 |
NVMNDIMSNNMIIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2O)Cl)N=NC(=O)CCCC(=O)N=NC3=C(C4=CC=CC=C4C(=C3Cl)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


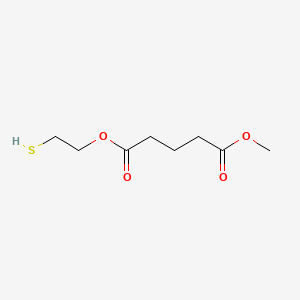
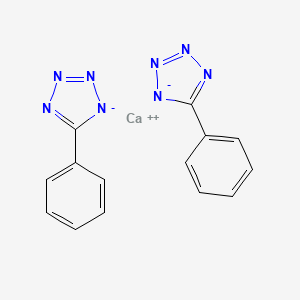
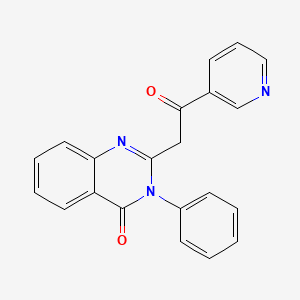
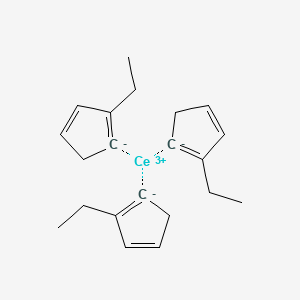
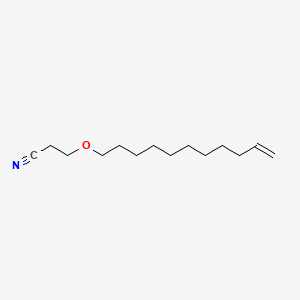

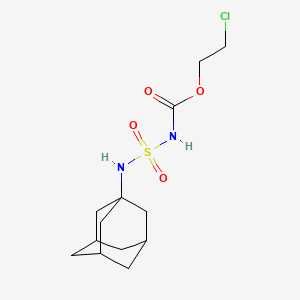
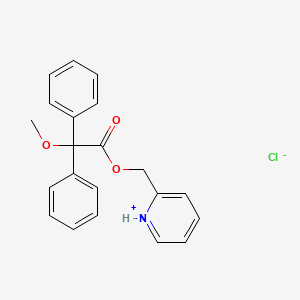

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
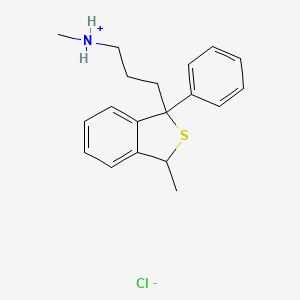
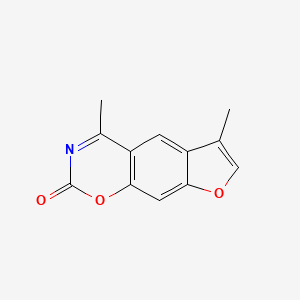
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
